Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC17636721
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
| Standard InChI | InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3 |
| Standard InChI Key | XXSQNXFOHJGKLF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2(O1)CCCC3C2C3 |
Introduction
Structural Characteristics
The molecular architecture of ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate features a spiro junction connecting two distinct ring systems: a bicyclo[4.1.0]heptane (norbornane derivative) and an oxirane (Figure 1). The bicyclo[4.1.0]heptane component consists of a fused cyclopropane and cyclohexane ring, while the oxirane introduces strain through its three-membered epoxide structure. The ethyl carboxylate group (-COOEt) at the 3'-position enhances polarity and reactivity, making the compound amenable to nucleophilic attacks at the epoxide ring .
Molecular Formula and Weight
While discrepancies exist across sources, the most plausible molecular formula is C₁₁H₁₄O₃, derived from the bicyclo[4.1.0]heptane backbone (7 carbons), oxirane (2 carbons + 1 oxygen), and ethyl carboxylate (3 carbons + 2 oxygens). This aligns with a molecular weight of approximately 196.24 g/mol .
Synthesis and Manufacturing
The synthesis of ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate typically involves multi-step routes:
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Formation of the Bicyclic Framework: Diels-Alder reactions between cyclopentadiene and ethylene derivatives yield the bicyclo[4.1.0]heptane core .
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Epoxidation: Treatment with peroxides or oxaziridines introduces the oxirane ring via oxygen insertion into a double bond.
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Esterification: Carboxylic acid intermediates are reacted with ethanol under acidic conditions to form the ethyl carboxylate group.
Critical parameters include temperature control (<0°C during epoxidation to prevent ring-opening) and chromatographic purification to isolate the spiro product from regioisomers .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Boiling Point | ~250°C (estimated) |
| Solubility | Soluble in dichloromethane, THF; insoluble in water |
| Stability | Sensitive to moisture and strong acids/bases |
The compound’s epoxide ring confers high reactivity, particularly in ring-opening reactions with nucleophiles like amines or thiols. Its lipophilic nature (logP ≈ 2.1) suggests moderate membrane permeability, a trait relevant to drug design .
Reactivity and Chemical Behavior
The oxirane moiety undergoes characteristic reactions:
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Nucleophilic Attack: Primary amines open the epoxide ring, forming β-amino alcohols.
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Acid-Catalyzed Hydrolysis: Generates vicinal diols, which can further dehydrate to form carbonyl compounds .
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Photochemical Rearrangements: UV irradiation induces [2+2] cycloadditions, producing tetracyclic derivatives.
These transformations underscore its utility as a synthetic building block for complex architectures.
Applications in Research and Industry
Pharmaceutical Intermediates
Spiro compounds are prized in medicinal chemistry for their conformational rigidity, which enhances target binding. While direct studies on this compound are scarce, analogues exhibit antimicrobial and anticancer activities.
Polymer Chemistry
The strained epoxide ring facilitates polymerization via ring-opening metathesis, yielding thermosetting resins with high crosslink density .
Comparative Analysis with Related Compounds
The target compound’s balance of strain and functionality positions it uniquely for synthetic applications.
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